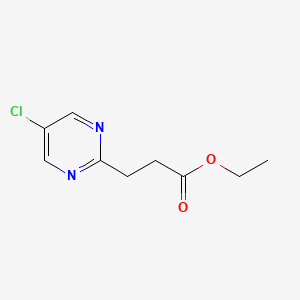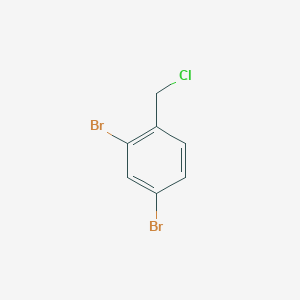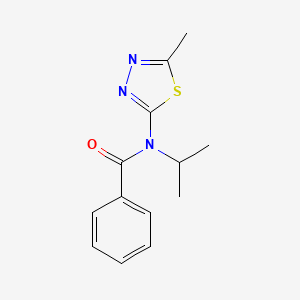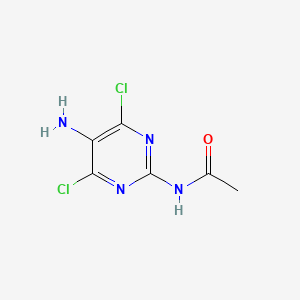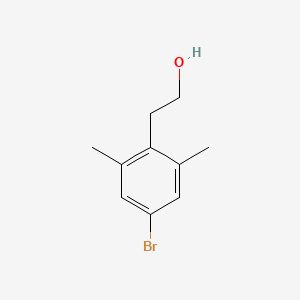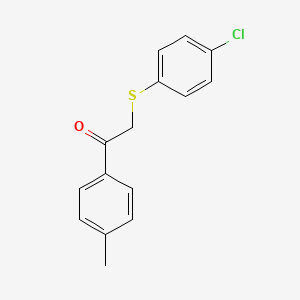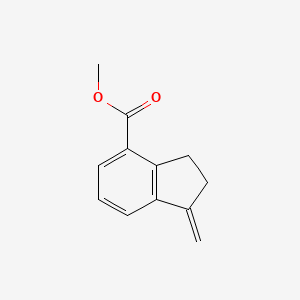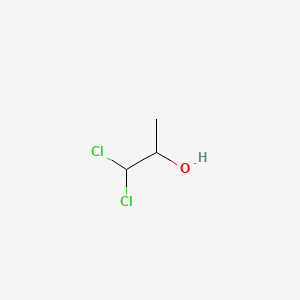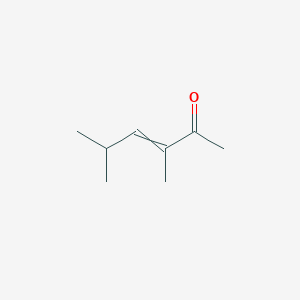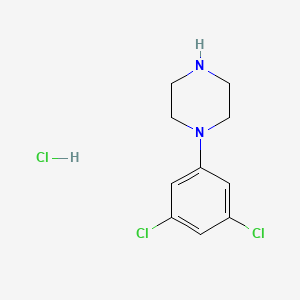
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride typically involves the cyclization of 3,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve the desired purity.
Industrial Production Methods
For industrial production, the method involves the use of protonic solvents for after-treatment and refining. This process ensures high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dichloro-phenyl)-piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a partial agonist at central dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter activity, which is crucial for its effects in treating psychiatric disorders.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dichlorophenylpiperazine: This compound is a precursor in the synthesis of aripiprazole and has similar pharmacological properties.
1-(4-Methoxyphenyl)piperazine: Used in various chemical syntheses.
1-(4-Chlorophenyl)piperazine: Another phenylpiperazine derivative with distinct applications.
Uniqueness
1-(3,5-Dichloro-phenyl)-piperazine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and pharmacological properties. Its ability to act on multiple neurotransmitter receptors makes it valuable in the development of psychiatric medications.
Propiedades
Fórmula molecular |
C10H13Cl3N2 |
|---|---|
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
1-(3,5-dichlorophenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.ClH/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14;/h5-7,13H,1-4H2;1H |
Clave InChI |
GJASZYGGGRNXFT-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=CC(=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


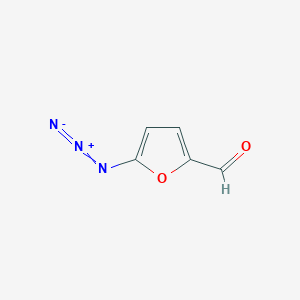
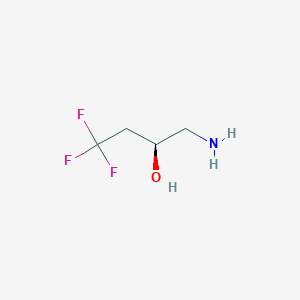
![5-[[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B8643030.png)
